molecular formula C10H19NO B3283078 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol CAS No. 761373-48-2

3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol

Cat. No.: B3283078
CAS No.: 761373-48-2
M. Wt: 169.26 g/mol
InChI Key: OMEJEBIRNHHWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol (CID 45089034) is a nitrogen-containing bicyclic compound of significant interest in medicinal chemistry and pharmaceutical research . It serves as a versatile and critical synthetic intermediate, or synthon, for the development of novel pharmaceutical agents. Its core value lies in its 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold, a structure recognized for its role in creating compounds that interact with cholinergic systems . Researchers utilize this compound as a building block for the preparation of cholinergic receptor ligands, which are essential for probing neurological pathways and developing potential treatments for disorders such as Alzheimer's disease and other cognitive impairments . Furthermore, derivatives of the 1-azabicyclo[2.2.2]octane structure have been investigated for their ability to enhance acetylcholine function via an action at muscarinic receptors within the central nervous system, making them candidates for the treatment and/or prophylaxis of dementia in mammals . The compound's structure, featuring a propanol chain linked to the quinuclidine core, allows for further chemical modifications, enabling its incorporation into larger, more complex molecules with targeted pharmacological activity. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Buyers assume responsibility for confirming product identity and/or purity to ensure it meets the specific requirements of their research protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-7-1-2-10-8-11-5-3-9(10)4-6-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEJEBIRNHHWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666378
Record name 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761373-48-2
Record name 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol. These methods provide detailed insights into the molecule's functional groups, bonding arrangements, and the subtle interplay of intermolecular and intramolecular forces.

Characterization of Functional Groups and Hydrogen Bonding Networks

The infrared spectrum of this compound is dominated by absorption bands characteristic of its primary alcohol and tertiary amine functionalities within the bicyclic system. The most prominent feature is a strong, broad absorption band in the region of 3200–3500 cm⁻¹, which is unequivocally assigned to the O-H stretching vibration of the primary alcohol group. docbrown.infouobabylon.edu.iq The significant broadening of this peak is a clear indicator of hydrogen bonding. docbrown.infodtu.dk This can occur intermolecularly, between the hydroxyl groups of adjacent molecules, or intramolecularly, between the hydroxyl group (donor) and the lone pair of electrons on the bridgehead nitrogen atom (acceptor) of the quinuclidine (B89598) ring.

The C-H stretching vibrations from the propyl chain and the azabicyclo[2.2.2]octane skeleton are observed as multiple sharp bands in the 2850–3000 cm⁻¹ region. docbrown.info The C-O stretching vibration of the primary alcohol typically appears as a strong band in the 1050–1150 cm⁻¹ range. uobabylon.edu.iq The rigid, cage-like structure of the quinuclidine core gives rise to a complex series of C-C and C-N stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecule.

In Raman spectroscopy, complementary information is obtained. While the O-H stretch is often weak, the C-H stretching and skeletal vibrations of the bicyclic framework are typically strong and well-defined, making Raman an excellent tool for studying the hydrocarbon backbone of the molecule.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Notes
O-H Stretch (H-bonded) 3200 - 3500 IR Strong, broad absorption due to inter- and/or intramolecular hydrogen bonding.
C-H Stretch (Alkyl) 2850 - 3000 IR, Raman Multiple sharp, strong absorptions.
C-O Stretch (Primary Alcohol) 1050 - 1150 IR Strong intensity.
C-N Stretch (Tertiary Amine) 1000 - 1250 IR Medium to weak intensity.

Conformational Preferences from Vibrational Modes

The flexibility of the propanol (B110389) side chain allows for the existence of different rotational isomers (conformers). These conformers can, in principle, be distinguished by vibrational spectroscopy, as the specific frequencies of bending and stretching modes are sensitive to the local geometry. For instance, the formation of an intramolecular hydrogen bond between the -OH group and the quinuclidine nitrogen would significantly lower the O-H stretching frequency compared to conformers where only intermolecular hydrogen bonding is present. mdpi.com Low-temperature studies in inert matrices could potentially isolate these different conformers, allowing for the identification of the most stable energetic states. csfarmacie.cz Computational studies are often paired with experimental spectra to assign specific vibrational modes to predicted low-energy conformers.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

While a specific crystal structure for this compound is not widely reported in publicly accessible databases, such an analysis would provide unambiguous proof of the molecule's solid-state conformation. Key structural insights that would be gained include:

Conformation of the Side Chain: The precise orientation of the propan-1-ol substituent relative to the quinuclidine ring would be determined, confirming the preferred rotamer in the crystalline environment.

Quinuclidine Geometry: The analysis would confirm the characteristic rigid, cage-like structure of the 1-azabicyclo[2.2.2]octane core.

Hydrogen Bonding Network: The crystallographic data would reveal the exact nature of the hydrogen bonding, detailing whether it is intra- or intermolecular and describing the specific packing arrangement of the molecules in the crystal lattice. This provides invaluable information on the supramolecular assembly.

Without experimental data, a table of crystallographic parameters cannot be provided. However, analysis of related quinuclidine derivatives often shows extensive hydrogen-bonded networks that dictate the crystal packing.

Chiroptical Properties and Stereochemical Investigations

The presence of a stereocenter at the C3 position of the quinuclidine ring makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). The study of its chiroptical properties is essential for assigning the absolute configuration (R or S) and quantifying the enantiomeric purity of a sample.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating the enantiomers of a chiral compound and determining its enantiomeric excess (% ee). heraldopenaccess.us The determination of enantiomeric purity is critical in pharmaceutical contexts, as different enantiomers can have vastly different biological activities.

For this compound, separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (e.g., Chiralpak® or Chiralcel® columns), are particularly effective for a wide range of chiral compounds, including those with amine and alcohol functionalities. csfarmacie.cznih.gov

A typical approach would involve dissolving the sample in a suitable solvent and injecting it onto a chiral HPLC column. A mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is used to elute the compounds. aocs.orgoup.com The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, separation. csfarmacie.cz Detection is commonly performed using a UV detector, which may necessitate prior derivatization of the alcohol to enhance its UV absorbance. oup.com

The enantiomeric excess is calculated from the areas of the two separated peaks in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Table 2: Hypothetical Chiral HPLC Separation Data

Enantiomer Retention Time (min) Peak Area
(R)-enantiomer 12.5 95000
(S)-enantiomer 15.2 5000

| Calculated % ee | | 88.9% |

This method provides a highly accurate and precise quantification of the enantiomeric composition of a sample, making it an indispensable tool in asymmetric synthesis and quality control. scispace.comoup.com

Advanced Synthetic Methodologies for 3 1 Azabicyclo 2.2.2 Octan 3 Yl Propan 1 Ol

Strategies for the Construction of the Azabicyclo[2.2.2]octane Core with a C-3 Substituent

The construction of the quinuclidine (B89598) skeleton with a specific substituent at the C-3 position is a key aspect of the synthesis of the target molecule. Various strategies have been developed to achieve this, ranging from multi-step total synthesis to the modification of pre-existing quinuclidine scaffolds.

Multi-step Total Synthesis Pathways from Simpler Precursors (e.g., 3-quinuclidinone)

A common and versatile approach to 3-substituted quinuclidines involves the use of 3-quinuclidinone as a key intermediate. tsijournals.comeurekaselect.com This bicyclic ketone is accessible through various synthetic routes, often starting from piperidine (B6355638) derivatives. tsijournals.comeurekaselect.com Once obtained, 3-quinuclidinone serves as a scaffold for the introduction of the desired C-3 substituent.

One plausible multi-step pathway to synthesize 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol from 3-quinuclidinone involves an initial olefination reaction to introduce a two-carbon unit, followed by further elaboration and reduction. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, as it typically favors the formation of (E)-alkenes and utilizes phosphonate (B1237965) carbanions that are more nucleophilic than the corresponding Wittig reagents. wikipedia.orgorganic-chemistry.orgyoutube.com

The synthesis could proceed as follows:

Horner-Wadsworth-Emmons Olefination: 3-Quinuclidinone can be reacted with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to yield an α,β-unsaturated ester.

Reduction of the Ester and Alkene: The resulting unsaturated ester can then be subjected to a reduction step. A reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the ester and the carbon-carbon double bond to afford the desired this compound.

An alternative approach from 3-quinuclidinone involves a Henry reaction, where it is reacted with a nitroalkane, such as nitroethane, to introduce a nitro-functionalized side chain. For instance, the reaction of 3-quinuclidinone with nitromethane (B149229) in the presence of sodium ethoxide yields 3-Nitromethyl-1-azabicyclo[2.2.2]octan-3-ol. prepchem.com Subsequent functional group transformations of the nitro group could then be employed to build the propan-1-ol side chain.

Late-Stage Functionalization of Pre-formed Quinuclidine Scaffolds

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and complex molecule synthesis. rsc.org This approach focuses on introducing functional groups into a molecule at a late stage of the synthesis, thereby avoiding the need for de novo synthesis of each analog. For the synthesis of this compound, LSF could potentially be applied to a pre-formed quinuclidine scaffold.

A promising LSF strategy involves the direct functionalization of C(sp³)–H bonds. nih.govnih.gov Recent advances in photoredox and nickel catalysis have enabled the selective activation and functionalization of C–H bonds that are adjacent to nitrogen atoms in cyclic amines. nih.gov Quinuclidine itself has been utilized as a hydrogen-atom-transfer (HAT) catalyst in such reactions, highlighting the accessibility of its C–H bonds for functionalization. ccspublishing.org.cn

The application of a C–H activation strategy to a quinuclidine precursor could involve the use of a directing group to achieve regioselectivity for the C-3 position. While direct C-3 functionalization of the parent quinuclidine remains a challenge, the development of new catalytic systems holds promise for the future.

Metal-Catalyzed Coupling Reactions for Side Chain Introduction

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov These methods could be employed to introduce the propan-1-ol side chain onto a suitably functionalized quinuclidine precursor.

One potential strategy involves the coupling of a 3-haloquinuclidine (e.g., 3-bromoquinuclidine) with an organometallic reagent derived from propan-1-ol. For example, a Negishi coupling using an organozinc reagent or a Suzuki coupling with an organoboron reagent could be envisioned.

Alternatively, modern cross-coupling reactions that utilize C–H activation could be employed. nih.govacs.org A nickel-catalyzed C(sp³)–H arylation protocol that uses photoredox-mediated hydrogen atom transfer has been developed, demonstrating the feasibility of functionalizing C–H bonds as latent nucleophiles. nih.gov While this has been primarily demonstrated for arylation, the development of analogous alkylation reactions could provide a direct route to the target molecule from a simple quinuclidine precursor.

Stereoselective and Enantioselective Synthesis Approaches

Given that this compound possesses a chiral center at the C-3 position of the quinuclidine core, the development of stereoselective and enantioselective synthetic methods is of high importance.

Asymmetric Catalysis (e.g., Iridium-catalyzed reactions)

Asymmetric catalysis offers an efficient and elegant way to introduce chirality. Iridium-catalyzed reactions have shown particular promise in the enantioselective synthesis of complex chiral molecules, including quinuclidine derivatives. chinesechemsoc.org

A notable example is the iridium-catalyzed intramolecular allylic dearomatization reaction, which has been used to construct chiral quinuclidine derivatives with high diastereoselectivity and enantioselectivity. chinesechemsoc.org While this specific reaction may not directly yield the target molecule, it demonstrates the potential of iridium catalysis to control the stereochemistry of the quinuclidine core.

Furthermore, iridium-catalyzed asymmetric hydrogenation of prochiral olefins is a well-established method for producing chiral compounds. A synthetic route that generates a precursor to the target molecule containing a carbon-carbon double bond at the C-3 position could be amenable to asymmetric hydrogenation to set the desired stereocenter.

Use of Chiral Auxiliaries and Substrate Control

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in organic synthesis. nih.govwikipedia.orgresearchgate.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective introduction of the C-3 side chain. For example, a chiral auxiliary could be appended to a piperidine-based precursor before the formation of the bicyclic quinuclidine ring.

Alternatively, substrate control can be employed where the inherent chirality of a starting material directs the stereochemical outcome of subsequent reactions. For instance, starting from an enantiomerically pure piperidine derivative could lead to the formation of a single enantiomer of the quinuclidine product. Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure starting materials or intermediates. For example, 3-quinuclidinone can be stereoselectively reduced to (R)-3-quinuclidinol using a 3-quinuclidinone reductase from Rhodotorula rubra. nih.govresearchgate.netresearchgate.net This chiral alcohol could then serve as a starting material for the synthesis of the enantiomerically pure target compound.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of 3-Substituted Quinuclidines

Compound NameStructureRole in Synthesis
3-Quinuclidinone 1-Azabicyclo[2.2.2]octan-3-oneKey precursor for C-3 functionalization
Triethyl phosphonoacetate (EtO)₂P(O)CH₂CO₂EtReagent for Horner-Wadsworth-Emmons olefination
Nitromethane CH₃NO₂Reagent for Henry reaction
(R)-3-Quinuclidinol (R)-1-Azabicyclo[2.2.2]octan-3-olChiral building block

Biocatalytic Approaches (e.g., Enzyme-catalyzed reductions)

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral alcohols within the quinuclidine framework, enzyme-catalyzed reductions of a ketone precursor are particularly effective. While direct biocatalytic synthesis of the full this compound is not extensively documented, the principles are well-established through the asymmetric reduction of 3-quinuclidinone to produce optically pure (R)- or (S)-3-quinuclidinol, a closely related analogue.

These biotransformations typically employ oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) or specific 3-quinuclidinone reductases (QNRs), which utilize a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) variant (NADPH) as a hydride source. A key challenge in these processes is the stoichiometric consumption of the expensive cofactor. To address this, cofactor regeneration systems are implemented, making the process economically viable.

Common strategies for cofactor recycling include:

Substrate-coupled regeneration: A sacrificial alcohol, such as 2-propanol, is added to the reaction mixture. A second dehydrogenase enzyme oxidizes the 2-propanol to acetone, which simultaneously reduces NAD(P)+ back to NAD(P)H.

Enzyme-coupled regeneration: Enzymes like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) are used to oxidize glucose or formate, respectively, thereby regenerating the NAD(P)H cofactor.

Hydrogen-driven regeneration: A heterogeneous biocatalyst can be used to supply NADH from H2 gas, offering a "decarbonized" approach that minimizes carbon-based waste products.

Whole-cell biocatalysts, often using recombinant E. coli or yeast strains overexpressing the desired reductase and a cofactor regeneration enzyme, are frequently preferred for industrial applications. This approach obviates the need for enzyme purification and ensures the cofactor is readily available within the cellular environment. Research has demonstrated that immobilized whole-cell systems can achieve high substrate loadings and quantitative conversion with excellent enantiomeric excess (>99% ee).

Enzyme SystemPrecursorProductCofactor RegenerationKey Findings
3-Quinuclidinone Reductase (QNR) from Microbacterium luteolum3-Quinuclidinone(R)-3-QuinuclidinolLeifsonia alcohol dehydrogenase (LSADH) with 2-propanolQuantitative conversion at high substrate concentration (15% w/v); >99.9% optical purity.
Reductase from Agrobacterium radiobacter (ARQR)3-Quinuclidinone(R)-3-QuinuclidinolGlucose dehydrogenase (GDH) with glucoseHigh space-time yield (916 g·L⁻¹·d⁻¹) achieved with co-expressed enzymes in E. coli.
Heterogeneous Biocatalyst with AtQR Reductase3-Quinuclidinone(R)-3-QuinuclidinolH₂-driven systemDecarbonized approach, operates well in continuous flow reactors, pH-neutral conditions.

Diastereoselective Control in Ring Formation and Side Chain Elaboration

Achieving diastereoselective control is paramount when constructing molecules with multiple stereocenters, such as this compound. The synthesis involves establishing the stereochemistry of the bicyclic core and then elaborating the side chain in a manner that controls the relative stereochemistry between the ring and the newly formed chiral center on the side chain, if any.

Ring Formation: The asymmetric construction of the substituted quinuclidine scaffold can be achieved through various modern synthetic methods. For instance, iridium-catalyzed intramolecular allylic dearomatization reactions have been shown to produce highly functionalized quinuclidine derivatives with excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). This method allows for the controlled formation of multiple stereocenters during the cyclization event that forms the bicyclic ring system.

Side Chain Elaboration: The introduction of the 3-hydroxypropyl side chain at the C3 position presents a significant stereochemical challenge. A plausible synthetic route involves the reaction of a C3-functionalized quinuclidine precursor. For example, starting from 3-quinuclidinone, a three-carbon side chain can be introduced via several methods:

Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: Reaction with a phosphonium (B103445) ylide or phosphonate ester bearing a protected alcohol functionality, followed by reduction of the resulting alkene and deprotection.

Grignard or Organolithium Addition: Addition of a propylmagnesium halide or propyllithium reagent containing a protected alcohol at the terminus to 3-quinuclidinone would yield a tertiary alcohol.

Reformatsky or Aldol-type Reactions: Reaction of 3-quinuclidinone with a suitable three-carbon electrophile or nucleophile to build the carbon skeleton.

A highly effective strategy for controlling diastereoselectivity involves the addition of a nucleophile to a ketone on the side chain. For instance, a synthetic intermediate such as 1-(1-azabicyclo[2.2.2]octan-3-yl)propan-2-one could be synthesized. The subsequent reduction of the side-chain ketone to the alcohol would be influenced by the stereochemistry of the quinuclidine ring. The rigid, bicyclic structure can direct the approach of the reducing agent (e.g., NaBH₄, L-Selectride®) to one face of the carbonyl group, leading to a preference for one diastereomer. This substrate-controlled reduction is a common strategy in pharmaceutical synthesis to set the stereochemistry of a hydroxyl group relative to an existing chiral center. The choice of reducing agent and reaction conditions can be optimized to maximize the diastereomeric ratio (dr).

MethodApplicationStereocontrol PrinciplePotential Outcome
Iridium-Catalyzed Allylic DearomatizationRing FormationCatalyst-controlled facial selectivity during intramolecular cyclization.High dr (>20:1) and ee (>99%) for the substituted quinuclidine core.
Substrate-Controlled Ketone ReductionSide Chain ElaborationSteric hindrance from the pre-existing chiral quinuclidine ring directs the hydride attack on the side-chain ketone.Preferential formation of one diastereomer of the final alcohol product.
Radical CyclizationRing FormationDiastereoselective formation of trisubstituted piperidine precursors that are then converted into the quinuclidine ring system.Access to specific stereoisomers of the core structure.

Isolation, Purification, and Scale-Up Considerations in Chemical Synthesis

Advanced Chromatographic Techniques (e.g., Preparative HPLC)

The purification of polar, functionalized molecules like this compound often requires advanced chromatographic techniques, as simple crystallization may not be sufficient to remove closely related impurities or separate diastereomers. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating compounds with high purity on a milligram to kilogram scale.

Due to the basic nitrogen of the quinuclidine ring and the polar hydroxyl group, this amino alcohol can exhibit strong interactions with standard silica (B1680970) gel, leading to poor peak shape and recovery. Therefore, reversed-phase (RP) HPLC is often the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To improve peak shape for basic compounds, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase to ensure the amine is protonated.

The process involves:

Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. Parameters such as column chemistry, mobile phase composition, gradient, pH, and flow rate are optimized.

Scale-Up: The analytical method is then scaled to a preparative column with a larger diameter. The flow rate and sample loading are increased proportionally to the column size to maintain separation efficiency while maximizing throughput.

Fraction Collection: The eluent is monitored by a detector (typically UV), and fractions corresponding to the peak of the pure product are collected automatically.

Product Isolation: The collected fractions are combined, and the solvent is removed, often by lyophilization or rotary evaporation, to yield the purified compound.

ParameterTypical Conditions for Amino Alcohol PurificationRationale
Stationary Phase Reversed-Phase C18 or C8 silicaGood retention for moderately polar compounds; widely available and robust.
Mobile Phase Water/Acetonitrile or Water/Methanol gradientAllows for the elution of a range of compounds with varying polarities.
Modifier 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidSuppresses silanol (B1196071) interactions and ensures consistent protonation of the amine, leading to sharp, symmetrical peaks.
Detection UV at 210-220 nm (if no chromophore) or Evaporative Light Scattering Detector (ELSD)Allows for detection of compounds with limited UV absorbance.
Loading Capacity 10-100 mg per injection on a 20 mm ID columnDependent on the resolution between the target peak and impurities.

Crystallization and Recrystallization for Purity Enhancement

Crystallization is a fundamental and cost-effective technique for purifying solid compounds in large quantities. It relies on the differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. For amino alcohols, which can be highly polar, selecting an appropriate solvent system is critical.

The process generally involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Cooling the solution slowly and without agitation to allow for the formation of a well-ordered crystal lattice, which excludes impurity molecules.

Isolating the pure crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impure mother liquor.

Drying the crystals to remove residual solvent.

For polar compounds like this compound, single-solvent systems using polar alcohols (e.g., ethanol, isopropanol) or mixed-solvent systems are often effective. A common approach for amino alcohols is to use a solvent in which the compound is soluble (like water or methanol) and an anti-solvent in which it is insoluble (like acetone, ethyl acetate, or n-heptane). The anti-solvent is added portion-wise to the solution of the compound until turbidity is observed, and then the mixture is cooled to induce crystallization. The basic nitrogen also allows for the formation and crystallization of acid addition salts (e.g., hydrochloride or fumarate), which often have more favorable crystalline properties than the free base.

Process Optimization for Chemical Production

Transitioning a synthetic route from the laboratory to large-scale chemical production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. This involves a systematic evaluation of all reaction and processing parameters.

Key areas for optimization include:

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading are optimized to maximize yield and minimize the formation of byproducts. For instance, in a diastereoselective reduction, lowering the temperature often enhances selectivity but may require longer reaction times or a more active reagent.

Reagent Stoichiometry: The molar ratios of reactants are adjusted to find the optimal balance between conversion, cost, and the burden of removing excess reagents in downstream processing.

Solvent Selection: Solvents are chosen based on reaction performance, safety (flash point, toxicity), environmental impact ("green" solvents like 2-MeTHF), and ease of removal and recovery.

Work-up and Isolation Procedures: Extraction, filtration, and crystallization procedures are designed to be robust and scalable. The number of unit operations is minimized to reduce processing time and potential for material loss.

Automated optimization platforms, which use algorithms to systematically explore the reaction design space, can accelerate the identification of optimal process conditions with a minimal number of experiments.

Chemical Reactivity, Functional Group Interconversions, and Derivatization

Reactions of the Primary Alcohol Functionality

The primary alcohol in 3-(1-azabicyclo[2.2.2]octan-3-yl)propan-1-ol is a versatile handle for a variety of functional group interconversions. These transformations include oxidation to aldehydes or carboxylic acids, conversion into esters and ethers, and nucleophilic substitution to form halides.

Selective Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. For the synthesis of the corresponding carboxylic acid, 3-(1-azabicyclo[2.2.2]oct-3-yl)propanoic acid, stronger oxidizing agents are typically utilized. While specific documented examples for the selective oxidation of this compound to the aldehyde are not prevalent in readily available literature, this transformation is a common and predictable reaction for primary alcohols. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are generally effective for this purpose, minimizing over-oxidation to the carboxylic acid.

In contrast, the oxidation to the carboxylic acid is a more frequently documented transformation for this and analogous structures. This is often achieved using stronger oxidizing agents.

ProductReagentsReaction Conditions
3-(1-Azabicyclo[2.2.2]octan-3-yl)propanalPyridinium chlorochromate (PCC) or Dess-Martin periodinaneAnhydrous conditions, typically in a chlorinated solvent
3-(1-Azabicyclo[2.2.2]oct-3-yl)propanoic acidStronger oxidizing agents (e.g., KMnO4, Jones reagent)Aqueous and/or acidic or basic conditions

Formation of Esters, Ethers, and Other Protecting Group Strategies

The hydroxyl group of this compound readily undergoes esterification with a variety of carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is fundamental in the synthesis of numerous compounds where the quinuclidine (B89598) moiety is linked to another molecule through an ester linkage. The formation of these esters can be catalyzed by acids or facilitated by coupling agents.

The synthesis of ethers from the primary alcohol is also a feasible transformation, typically achieved through a Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is critical to ensure efficient conversion without promoting side reactions.

Protecting the primary alcohol is a common strategy in multi-step syntheses to prevent its reaction while other parts of the molecule are being modified. Common protecting groups for primary alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), which are stable under a variety of conditions but can be selectively removed.

Reaction TypeReagentsTypical Products
EsterificationCarboxylic acid (with acid catalyst), Acid chloride, Acid anhydride3-(1-Azabicyclo[2.2.2]octan-3-yl)propyl esters
EtherificationBase (e.g., NaH), Alkyl halide3-(3-(Alkoxy)propyl)-1-azabicyclo[2.2.2]octane
Protectiontert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole3-(3-((tert-Butyldimethylsilyl)oxy)propyl)-1-azabicyclo[2.2.2]octane

Nucleophilic Substitution Reactions and Formation of Halides

The primary alcohol can be converted into a good leaving group, which can then be displaced by a nucleophile. A common application of this is the formation of alkyl halides. The conversion of the alcohol to a halide, such as a bromide or chloride, can be accomplished using various reagents. For example, thionyl chloride (SOCl2) can be used to synthesize the corresponding alkyl chloride, while phosphorus tribromide (PBr3) is effective for producing the alkyl bromide. These halogenated derivatives serve as important synthetic intermediates for further functionalization through nucleophilic substitution reactions.

Transformations Involving the Tertiary Amine Nitrogen

The tertiary amine of the quinuclidine ring is a key site of reactivity, allowing for quaternization, salt formation, and N-oxidation.

Quaternization and Salt Formation for Chemical Manipulation and Separation

The lone pair of electrons on the nitrogen atom of the quinuclidine ring makes it nucleophilic and basic. This allows it to react with alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group. The resulting quaternary salts often exhibit different solubility properties compared to the parent amine, which can be exploited for purification and separation.

Furthermore, the basic nature of the tertiary amine allows it to readily react with acids to form salts. This is a common strategy to improve the water solubility and crystallinity of the compound, which can be advantageous for handling and purification.

Coordination Chemistry with Transition Metals (Purely Chemical Interactions)

The compound this compound possesses two primary sites for coordination with transition metal ions: the tertiary amine of the quinuclidine core and the terminal hydroxyl group of the propanol (B110389) side chain. This dual functionality allows it to act as either a monodentate or a bidentate ligand.

The central metal atom or ion, bonded to one or more ligands, forms a coordination compound or complex. libretexts.org The quinuclidine nitrogen, with its lone pair of electrons, functions as a classic Lewis base, capable of forming a coordinate covalent bond with a metal center. tamu.edu Similarly, the oxygen atom of the hydroxyl group can also donate a lone pair to a metal ion. The interaction is a form of a Lewis acid-base interaction where electrons are contributed by the ligand (Lewis base) to the metal (Lewis acid).

Depending on the metal ion's size, charge, and electronic configuration, as well as the reaction conditions, several coordination modes are possible. The molecule can coordinate in a monodentate fashion through the sterically accessible and strongly basic nitrogen atom. Alternatively, it can form a chelate ring by coordinating through both the nitrogen and oxygen atoms. libretexts.org This bidentate N,O-coordination would lead to the formation of a thermodynamically stable six-membered ring complex with the metal center. The formation of such chelates is common for ligands with multiple donor atoms. libretexts.org

Coordination ModeCoordinating AtomsPotential Metal Ion TypesComments
Monodentate (N-donor)Quinuclidine NitrogenSoft to borderline Lewis acidic metals (e.g., Pd(II), Pt(II), Ag(I))The tertiary amine is a strong sigma-donor, favoring coordination with softer metals.
Monodentate (O-donor)Hydroxyl OxygenHard Lewis acidic metals (e.g., Ti(IV), Cr(III), Fe(III))Less likely than N-coordination unless the nitrogen is protonated or sterically hindered.
Bidentate (N,O-chelate)Nitrogen and OxygenVarious transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II))Formation of a stable 6-membered chelate ring is entropically favored. rsc.org

Reactivity of the Azabicyclo[2.2.2]octane Ring System

Stability and Reactivity of the Bridged Bicyclic System

The 1-azabicyclo[2.2.2]octane, or quinuclidine, ring system is a conformationally rigid, bridged bicyclic structure. This rigidity imparts significant stability to the molecule. researchgate.net The tertiary amino group within this structure gives the molecule its basic character, allowing it to serve as a nucleophile or a base in various reactions. nih.gov The pKₐH values of quinuclidine derivatives are a key aspect of their chemical behavior, influencing their catalytic activity and reaction rates. nih.govresearchgate.net

Despite its general stability, the inherent strain of the bicyclic system can be exploited to drive specific chemical reactions. One of the most notable reactions for appropriately substituted azabicyclic systems is the Grob fragmentation. wikipedia.orglibretexts.org This reaction involves the cleavage of a carbon-carbon bond in a 1,3-difunctionalized substrate, leading to the formation of three fragments. wpmucdn.com For a derivative of this compound to undergo such a fragmentation, the hydroxyl group would need to be positioned gamma (γ) to a suitable leaving group on the ring, with the nitrogen atom acting as the electrofuge source. The reaction proceeds most efficiently when the breaking C-C bond and the C-leaving group bond can adopt an anti-periplanar conformation, a condition readily met in rigid cyclic systems. youtube.com

Another manifestation of the ring's reactivity involves the ring-opening of strained derivatives. For example, aziridines fused to bicyclic systems can undergo stereoselective ring-opening when attacked by nucleophiles, driven by the release of ring strain. researchgate.netarkat-usa.org

Regioselective and Chemoselective Transformations of the Core Structure

Achieving regioselective and chemoselective functionalization of the saturated 1-azabicyclo[2.2.2]octane core presents a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. Unlike aromatic heterocycles, the saturated scaffold lacks inherent electronic bias to direct reactions to a specific site. nih.gov

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful strategies for the regioselective functionalization of otherwise unreactive C-H bonds. mdpi.comnih.gov The directing capacity of the bridgehead nitrogen or a substituent on the ring can be harnessed to achieve site-selectivity. researchgate.net For instance, a directing group could facilitate metalation at a specific position, which can then be quenched with an electrophile to introduce a new functional group. The regioselectivity would be governed by the formation of a stable metallacyclic intermediate.

Chemoselectivity involves differentiating between the various functional groups and positions on the molecule. Key considerations include:

Amine vs. Hydroxyl: The tertiary amine is generally more nucleophilic than the primary alcohol. It can be selectively protonated or quaternized under acidic or alkylating conditions, respectively.

Hydroxyl vs. C-H bonds: The hydroxyl group is readily oxidized or converted into a leaving group under conditions that leave the C-H bonds of the hydrocarbon scaffold intact.

Ring C-H vs. Side-chain C-H: Regioselective C-H functionalization would need to distinguish between the C-H bonds on the rigid ring and those on the flexible propanol side chain, a distinction often achievable through catalyst control.

Transformation TypePotential ReagentsSelective TargetComments
QuaternizationAlkyl Halides (e.g., CH₃I)Quinuclidine NitrogenA classic chemoselective reaction for tertiary amines.
OxidationPCC, Swern, or Dess-Martin OxidationPrimary Hydroxyl GroupSelectively converts the alcohol to an aldehyde without affecting the amine or C-H bonds.
Directed C-H FunctionalizationPd, Ru, or Rh catalysts with directing groupsSpecific ring C-H bond (e.g., C2 or C4)Regioselectivity is controlled by the formation of a specific metallacycle. mdpi.com

Mechanisms of Key Chemical Reactions and Stereochemical Outcome

The chemical transformations of this compound are governed by established reaction mechanisms, with the stereochemistry being a critical consideration, particularly concerning the chiral center at the C3 position of the quinuclidine ring.

Reactions involving the propanol side chain primarily follow mechanisms typical for primary alcohols. The conversion of the hydroxyl group to a good leaving group, such as a tosylate, followed by nucleophilic substitution, is a fundamental transformation. diva-portal.org This reaction typically proceeds via an Sₙ2 mechanism. wikipedia.org The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). youtube.com This process leads to a predictable inversion of configuration at the reaction center. libretexts.org While the terminal CH₂OH group of the target molecule is not a stereocenter, this principle is crucial if reactions were to occur at the chiral C3 position.

Nucleophilic substitution directly at the tertiary C3 carbon of the quinuclidine ring is sterically hindered. nih.gov A direct Sₙ2 reaction at this center would be slow. Under forcing conditions or with substrates that can stabilize a positive charge, an Sₙ1 mechanism might compete. The Sₙ1 pathway involves the formation of a planar carbocation intermediate, which can be attacked by a nucleophile from either face, typically leading to a mixture of stereoisomers (racemization).

The stereochemical outcome of reactions is paramount in synthesis. For example, the stereoselective synthesis of amino alcohols can be achieved through various methods, including asymmetric aminohydroxylation or diastereoselective cycloadditions, which set the relative and absolute stereochemistry of the final product. diva-portal.orgdiva-portal.orgorganic-chemistry.org If the starting material is enantiomerically pure, preserving or controllably inverting this stereochemistry is a key synthetic goal. nih.gov

Reaction TypeReaction SiteTypical MechanismStereochemical Outcome
EsterificationHydroxyl GroupNucleophilic Acyl SubstitutionRetention of configuration at C3 (C-O bond is not broken). chemicalbook.com
Conversion to Alkyl Halide (e.g., with SOCl₂)Hydroxyl GroupSₙ2Inversion of configuration if the reaction center is chiral. youtube.com
Nucleophilic Substitution (at a C3-Leaving Group)C3 of Quinuclidine RingSₙ1 or Sₙ2Sₙ2 leads to inversion; Sₙ1 leads to racemization. The rigid ring may influence facial selectivity of attack on a carbocation. nih.gov
Grob FragmentationRing C-C and C-LG bondsConcerted or StepwiseStereospecific; requires anti-periplanar alignment of reacting bonds. youtube.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 3-(1-azabicyclo[2.2.2]octan-3-yl)propan-1-ol, DFT would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*, which defines the mathematical functions used to describe the orbitals of the electrons. The results of these calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule's optimized geometry. Furthermore, DFT can be used to calculate a range of electronic properties, including the dipole moment, polarizability, and the distribution of electronic charge across the molecule.

Table 1: Representative DFT-Calculated Properties (Note: This table is illustrative of typical outputs for a molecule of this type, as specific literature values for this compound are not available.)

Property Typical Calculated Value Significance
Total Energy Varies (e.g., in Hartrees) Indicates the overall stability of the molecule.
Dipole Moment Varies (e.g., in Debye) Measures the polarity of the molecule.

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap implies higher reactivity. From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide further quantitative measures of the molecule's reactive tendencies.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations often focus on a single, static molecule, molecular modeling and dynamics simulations allow for the study of the molecule's movement and its interactions with its environment over time.

The flexible propanol (B110389) side chain of this compound can rotate around its single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformations and determine their relative energies. The most stable conformations, or energy minima, are the shapes the molecule is most likely to adopt. This analysis is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Molecular dynamics simulations can model how this compound interacts with other molecules, including solvent molecules like water. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonding, which would be expected between the hydroxyl group of the propanol chain, the nitrogen atom of the azabicyclo[2.2.2]octane core, and surrounding solvent molecules. Understanding these interactions is key to predicting the molecule's solubility and how it behaves in a biological environment.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also invaluable for predicting and helping to interpret spectroscopic data. By calculating properties like vibrational frequencies or nuclear magnetic shieldings, theoretical spectra can be generated that can be compared with experimental results. This comparison can confirm the structure of a synthesized compound or aid in the assignment of signals in experimentally obtained spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a critical aspect of structural elucidation. Density Functional Theory (DFT) calculations are frequently employed for this purpose. For instance, a study on 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bis(trifluoromethylsulfonyl)imide, a related bicyclic amine, combined experimental NMR with DFT calculations (B3LYP/6-31G* and B3LYP/6-311G**) to assign its ¹H and ¹³C NMR spectra. cnr.it

In the ¹H-NMR spectrum of this derivative, the terminal methyl group of the octyl chain was observed as a triplet peak around 0.81 ppm, which aligns with the calculated chemical shift range of 0.68–0.88 ppm. cnr.it The methylene (B1212753) protons of the octyl chain appeared as intense signals between 1.19 and 1.27 ppm, consistent with the predicted region of 0.99–1.37 ppm. cnr.it For the ¹³C-NMR spectrum, signals for the octyl chain were observed between 13.94 and 31.55 ppm, while the calculated values were in the range of 8.46 to 27.05 ppm. cnr.it The carbons of the diazabicyclooctane core were experimentally found at 44.96 and 52.57 ppm, with theoretical calculations predicting them at 37.90 and 58.94 ppm. cnr.it

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium derivative cnr.it

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
Octyl Chain13.94 - 31.558.46 - 27.05
DABCO Core44.9637.90
DABCO Core52.5758.94

Note: This data is for a related compound, 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bis(trifluoromethylsulfonyl)imide, and serves as an illustrative example of the application of computational methods.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can simulate these spectra, aiding in the assignment of experimental bands. The aforementioned study on 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bis(trifluoromethylsulfonyl)imide also included a detailed vibrational analysis. cnr.it The combination of experimental IR and Raman spectra with DFT calculations allowed for a complete assignment of the vibrational modes. cnr.it

Table 2: Selected Vibrational Modes for a 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium derivative cnr.it

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
CH₃ stretching2960 (IR), 2963 (Raman)2965
CH₂ stretching2929 (IR), 2932 (Raman)2935
CH₂ scissoring1467 (IR), 1469 (Raman)1470
C-N stretching1060 (IR), 1062 (Raman)1065
Ring breathing750 (Raman)755

Note: This data is for a related compound, 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bis(trifluoromethylsulfonyl)imide, and is presented to demonstrate the utility of vibrational frequency calculations.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to controlling reaction outcomes. Computational transition state analysis is a key methodology for mapping reaction pathways and identifying the high-energy transition states that govern reaction rates and selectivity.

While a specific transition state analysis for reactions involving this compound was not found, studies on related quinuclidine (B89598) systems provide valuable precedents. For example, the Peterson reaction between a series of 2-substituted 1-azabicyclo[2.2.2]octan-3-ones and a trimethylsilanylmethyl isoxazole was investigated. researchgate.net In this study, a transition state was proposed to explain the observed stereoselectivity. researchgate.net The suggested transition state involves a four-membered ring where the lithium ion is covalently bound alpha to the silyl-group and chelated to the carbonyl oxygen of the quinuclidinone. researchgate.net This type of computational analysis, which identifies the key interactions in the transition state, is crucial for rationalizing and predicting the stereochemical outcome of reactions involving the 1-azabicyclo[2.2.2]octane framework.

The Chemical Compound As a Versatile Synthetic Intermediate and Building Block

Strategy for Incorporating the Azabicyclo[2.2.2]octane Scaffold into Complex Chemical Structures

The azabicyclo[2.2.2]octane core, also known as the quinuclidine (B89598) scaffold, is a recurring motif in a multitude of biologically active natural products and synthetic molecules. Its rigid structure is often employed to constrain the conformation of flexible side chains, thereby enhancing their interaction with biological targets. The incorporation of the 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol moiety into larger, more complex chemical structures can be achieved through several strategic approaches that leverage the reactivity of its functional groups.

A primary strategy involves the functionalization of the primary alcohol. The hydroxyl group can be readily converted into a variety of other functional groups, such as halides, tosylates, or mesylates, to facilitate nucleophilic substitution reactions. This allows for the attachment of the azabicyclo[2.2.2]octane scaffold to a wide range of molecular fragments. For instance, the alcohol can be transformed into a leaving group, which can then be displaced by nucleophiles like amines, thiols, or carbanions, effectively tethering the quinuclidine moiety to another molecule.

Another common approach is the formation of ether or ester linkages. The Williamson ether synthesis, for example, can be employed to couple the alcohol with an alkyl halide, forming an ether bridge. Similarly, esterification reactions with carboxylic acids or their derivatives provide a straightforward method for incorporating the scaffold. These strategies are particularly useful in medicinal chemistry for creating prodrugs or for linking the quinuclidine core to a pharmacophore.

The tertiary amine of the quinuclidine nucleus also presents opportunities for incorporation into larger structures. While it is less nucleophilic than a primary or secondary amine due to steric hindrance, it can undergo quaternization with alkyl halides. This introduces a permanent positive charge and can be used to modulate the physicochemical properties of the final molecule or to create ionic tethers to other components.

Furthermore, the entire this compound unit can be viewed as a pre-functionalized building block for more complex ring systems. For example, the propanol (B110389) side chain could be modified to contain a second functional group that can participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic systems containing the azabicyclo[2.2.2]octane core.

The following table summarizes some of the key strategies for incorporating the azabicyclo[2.2.2]octane scaffold using this compound as the starting material.

StrategyReaction TypeFunctional Group InvolvedResulting Linkage
Nucleophilic SubstitutionConversion to Halide/Tosylate/Mesylate followed by SN2Primary AlcoholC-N, C-S, C-C, etc.
EtherificationWilliamson Ether SynthesisPrimary AlcoholEther (C-O-C)
EsterificationFischer Esterification, AcylationPrimary AlcoholEster (C-O-C=O)
QuaternizationN-AlkylationTertiary AmineQuaternary Ammonium (B1175870) Salt
Intramolecular CyclizationModification of side chain followed by cyclizationPrimary Alcohol and other introduced groupsFused or Bridged Polycyclic Systems

Synthesis of Chemically Modified Analogues and Homologues of the Compound

The synthesis of analogues and homologues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for fine-tuning the properties of materials. Modifications can be targeted at either the propanol side chain or the azabicyclo[2.2.2]octane core.

The propanol side chain offers a rich platform for chemical modification. The length of the alkyl chain can be either shortened or extended to investigate the impact of the distance between the quinuclidine core and the terminal functional group. For instance, homologues with ethanol, butanol, or longer alkyl chains can be synthesized through appropriate synthetic routes starting from different precursors.

The terminal hydroxyl group can be replaced by a variety of other functional groups to generate a diverse range of analogues. Some common modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then serve as handles for further transformations, such as reductive amination to form amines or amide bond formation.

Replacement with Halogens: The hydroxyl group can be substituted with fluorine, chlorine, bromine, or iodine. These halogenated analogues can exhibit altered electronic properties and may serve as precursors for cross-coupling reactions.

Conversion to Amines: The alcohol can be converted to a primary amine via a two-step process involving conversion to a leaving group followed by reaction with an azide (B81097) and subsequent reduction.

Formation of Ethers and Esters: As mentioned previously, a wide array of ethers and esters can be synthesized from the parent alcohol, introducing various alkyl or acyl groups. This is a common strategy in drug discovery to modulate lipophilicity and metabolic stability.

Introduction of Other Functional Groups: The hydroxyl group can be replaced with thiols, nitriles, or other functionalities to explore a wider chemical space.

The table below provides examples of potential modifications to the propanol side chain.

Modification TypeReagents/ConditionsResulting Functional Group
Oxidation (to aldehyde)PCC, DMPAldehyde (-CHO)
Oxidation (to carboxylic acid)Jones reagent, KMnO4Carboxylic Acid (-COOH)
Halogenation (to chloride)SOCl2, PCl5Alkyl Chloride (-Cl)
Amination (via azide)1. TsCl, py; 2. NaN3; 3. H2, Pd/CPrimary Amine (-NH2)
EtherificationNaH, R-XEther (-OR)
EsterificationR-COOH, acid catalystEster (-OCOR)

While the azabicyclo[2.2.2]octane core is generally more challenging to modify than the side chain, several strategies exist for its functionalization. These modifications can alter the steric and electronic properties of the quinuclidine nucleus, influencing its basicity and its interactions with biological targets.

One approach involves the synthesis of derivatives with substituents on the carbon atoms of the bicyclic framework. This is typically achieved by starting with a functionalized piperidine (B6355638) derivative and constructing the second ring through an intramolecular cyclization. For example, a piperidine with a substituent at the 4-position can be used to generate a quinuclidine with a substituent at the corresponding position.

Another strategy focuses on the nitrogen atom. While quaternization has been mentioned as a method for incorporation into larger structures, it also represents a modification of the core itself. The formation of N-oxides is another possibility, which can alter the polarity and reactivity of the molecule.

Furthermore, the synthesis of aza-analogues, where one or more of the carbon atoms in the bicyclic system are replaced by other heteroatoms, can lead to novel scaffolds with distinct properties.

Development of Novel Synthetic Methodologies Utilizing the Compound's Structure

The unique structural features of this compound can be exploited to develop novel synthetic methodologies. The rigid bicyclic core can act as a chiral auxiliary or a ligand in asymmetric synthesis. The proximity of the tertiary amine and the hydroxyl group can also lead to interesting reactivity through intramolecular catalysis or coordination.

For instance, the nitrogen atom can act as a general base to activate the hydroxyl group, facilitating its reaction with electrophiles. This intramolecular assistance can lead to enhanced reaction rates and selectivities compared to intermolecular reactions.

The chiral variants of this compound, which can be obtained through asymmetric synthesis or resolution of the racemate, hold significant potential as chiral building blocks. The well-defined stereochemistry of the quinuclidine core can be used to control the stereochemical outcome of reactions at the propanol side chain or in molecules to which the scaffold is attached.

Moreover, the compound can serve as a scaffold for the development of new organocatalysts. By attaching a catalytically active moiety to the propanol side chain, the rigid azabicyclo[2.2.2]octane core can provide a well-defined chiral environment, influencing the stereoselectivity of the catalyzed reaction.

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. This compound is an excellent starting point for DOS due to its multiple points of diversification.

Starting from this single scaffold, a large and diverse chemical library can be generated by systematically varying the substituents at different positions. The primary alcohol offers a key diversification point. A library of esters and ethers can be readily synthesized by reacting the alcohol with a collection of different carboxylic acids and alkyl halides, respectively. Further diversification can be achieved by converting the alcohol to other functional groups, such as amines or aldehydes, which can then be reacted with another set of building blocks.

The tertiary amine of the quinuclidine core provides another handle for diversification through quaternization with a variety of alkylating agents. This introduces both structural diversity and a range of counter-ions.

By combining these diversification strategies, a combinatorial library of compounds can be rapidly assembled. For example, a library could be constructed by first creating a set of esters from the parent alcohol and then quaternizing the nitrogen atom of each ester with a series of different alkyl halides. This two-dimensional diversification approach can lead to a large number of unique compounds from a relatively small number of starting materials.

The rigid nature of the azabicyclo[2.2.2]octane scaffold is particularly advantageous in the context of chemical library design, as it reduces the conformational flexibility of the resulting molecules. This can lead to more specific interactions with biological targets and can simplify the interpretation of structure-activity relationships.

The following table outlines a hypothetical diversification strategy for generating a chemical library from this compound.

Diversification PointReaction TypeBuilding BlocksResulting Moiety
Primary AlcoholEsterificationLibrary of Carboxylic Acids (R1-COOH)-O-C(=O)-R1
Primary AlcoholEtherificationLibrary of Alkyl Halides (R2-X)-O-R2
Tertiary AmineQuaternizationLibrary of Alkyl Halides (R3-X)-N+(R3)-

By combining these reactions in a combinatorial fashion, a vast chemical space can be explored, increasing the probability of discovering novel compounds with desired biological activities or material properties.

Advanced Analytical Techniques in Chemical Research

Chromatographic Methods for Purity and Component Analysis

Chromatography is an indispensable tool for separating and analyzing chemical mixtures. The choice of method depends on the analyte's properties, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol in a sample. Due to the compound's polar nature, containing a hydroxyl group and a tertiary amine, reversed-phase HPLC is a suitable approach.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For basic compounds like this, mobile phase additives are often required to achieve good peak shape and resolution. A common issue is the interaction of the amine with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing. To mitigate this, an amine modifier like diethylamine (B46881) or triethylamine (B128534) is often added to the mobile phase.

While no specific HPLC method for this compound is detailed in the available literature, methods for closely related compounds, such as derivatives of 3-quinuclidinol, provide a strong basis for method development. oup.comoup.com For instance, the analysis of Solifenacin, which contains the 1-azabicyclo[2.2.2]octane core, often employs mobile phases consisting of hexane, isopropanol, and diethylamine for chiral separations. google.com For a reversed-phase method, a gradient elution with acetonitrile (B52724) or methanol (B129727) and water, buffered to a slightly acidic or neutral pH and containing an ion-pairing agent, would likely provide effective separation from synthesis-related impurities.

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (for end absorption) or Evaporative Light Scattering Detector (ELSD)

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. This compound, with its polar alcohol and amine functional groups, has a relatively high boiling point and may exhibit poor chromatographic behavior on standard GC columns. Therefore, derivatization is typically required to increase its volatility and thermal stability.

A common derivatization strategy for alcohols and amines is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces polarity and hydrogen bonding, resulting in sharper peaks and better resolution.

When coupled with a Mass Spectrometer (GC-MS), this technique becomes a powerful tool for identification. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the derivatized compound. Analysis of related compounds, such as 1-azabicyclo[2.2.2]octan-3-ol, has been mentioned in GC-MS studies of volatile profiles. dtu.dk The mass spectra of similar structures like 3-Amino-1-azabicyclo[2.2.2]octane and 1-Azabicyclo[2.2.2]octan-3-one are available in spectral libraries and can help predict the fragmentation of the core bicyclic structure. nist.govnist.govnist.gov

Table 2: Typical GC-MS Conditions for Analysis of a Derivatized Analyte

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-550 m/z |

This table illustrates a general method for a silylated derivative and is not based on specific experimental data for this compound.

The this compound molecule possesses a chiral center at the C3 position of the azabicyclic ring. The separation of its enantiomers is crucial, particularly in pharmaceutical contexts, as different enantiomers can exhibit distinct biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. nih.govchromatographyonline.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. afmps.be This technique offers faster separations and reduced solvent consumption compared to HPLC. The key to enantiomeric separation is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for a broad range of compounds. nih.govresearchgate.net The selection of the specific CSP and the modifier is critical for achieving resolution. For basic analytes, the addition of a small amount of a basic additive to the modifier can significantly improve peak shape.

Table 3: Representative SFC Screening Conditions for Chiral Separation

Parameter Condition
Columns (Screening) Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H
Mobile Phase Supercritical CO₂ / Methanol with 0.2% Isopropylamine
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detection | UV at 220 nm |

This table outlines a generic screening approach for chiral method development in SFC. afmps.benih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound, the molecular formula is C₁₀H₁₉NO. The calculated elemental composition provides a benchmark against which the experimental results from the elemental analyzer are compared. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of C₁₀H₁₉NO

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 169.26 70.96%
Hydrogen H 1.008 169.26 11.31%
Nitrogen N 14.007 169.26 8.28%

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior and Thermal Stability

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA scan would reveal its thermal stability and decomposition temperature. A typical TGA curve would show a stable mass up to a certain temperature, followed by a sharp decrease in mass as the compound decomposes. This information is valuable for determining the upper-temperature limit for handling and storage.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The area under the peak is proportional to the enthalpy of fusion. Such data is critical for characterizing the solid-state properties of the compound. Studies on metal complexes incorporating the 1-azabicyclo[2.2.2]octane ligand have utilized DSC to investigate phase transitions. researchgate.net

Table 5: Information Obtained from Thermal Analysis

Technique Measurement Information Provided for this compound
TGA Mass vs. Temperature Decomposition temperature, thermal stability, presence of residual solvents or water.

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, glass transition temperature (if amorphous), purity estimation. |

Future Research and Unexplored Chemical Avenues for this compound

The unique structural framework of this compound, characterized by the rigid quinuclidine (B89598) core and a flexible propanol (B110389) side chain, presents a landscape ripe for chemical exploration. While its primary applications have been investigated in the context of medicinal chemistry, a significant number of non-biological avenues remain largely unexplored. This article delves into future research directions, focusing on innovative synthetic methodologies, novel material applications, advanced computational modeling, and the integration of this compound into modern high-throughput chemical platforms.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol to improve yield and purity? Methodological Answer:

  • Intermediate Design : Start with quinuclidin-3-one (CAS 3731-38-2) as a precursor. Reduce it using NaBH₄ in methanol to yield 3-hydroxyquinuclidine, then functionalize via nucleophilic substitution or esterification .
  • Catalytic Enhancements : Use Pd/C or Ru-based catalysts for selective hydrogenation of propargyl intermediates to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or recrystallization in ethanol/water mixtures to isolate high-purity product .

Structural Characterization

Q: What advanced analytical techniques are critical for confirming the stereochemistry and molecular conformation of this compound? Methodological Answer:

  • X-ray Crystallography : Resolve the bicyclic core geometry (bond angles: ~109.5° for quinuclidine) and confirm substituent orientation .
  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic δ 3.8–4.2 ppm (propanol -CH₂OH) and δ 2.4–3.1 ppm (quinuclidine CH₂ groups) .
    • ¹³C NMR : Identify quinuclidine carbons at δ 45–55 ppm and propanol carbons at δ 60–70 ppm .
  • Mass Spectrometry : ESI-MS (m/z 184.2 [M+H]⁺) validates molecular weight .

Biological Activity Profiling

Q: How does this compound interact with muscarinic acetylcholine receptors (mAChRs), and what experimental models are used to validate this? Methodological Answer:

  • Receptor Binding Assays :
    • Use radiolabeled [³H]-N-methylscopolamine in CHO-K1 cells expressing M1–M5 mAChR subtypes. IC₅₀ values < 100 nM suggest high affinity .
    • Compare with reference ligands (e.g., Aceclidine Hydrochloride, CAS 6109-70-2) to assess selectivity .
  • Functional Assays : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with mAChRs to confirm agonist/antagonist activity .

Stability and Degradation Pathways

Q: What are the key stability challenges for this compound under physiological or storage conditions? Methodological Answer:

  • Hydrolytic Degradation : The propanol group is prone to oxidation. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products .
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent radical-mediated decomposition .

Enantiomer-Specific Effects

Q: Why is it critical to isolate and study individual enantiomers of this compound? Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) to separate enantiomers.
  • Pharmacological Divergence : (R)-enantiomers may show 10–100× higher mAChR affinity than (S)-forms due to steric hindrance in receptor binding pockets .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported receptor binding affinities across studies? Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH (7.4), temperature (25°C), and cell line provenance.
  • Control Validation : Include positive controls (e.g., acetylcholine) and negative controls (vehicle-only) in each experiment .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol, CAS 25333-42-0) to identify substituent-dependent trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.